
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that includes a pyrido[1,2-a]pyrazine moiety, which contributes to its distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrazine intermediate. This intermediate is then reacted with a phenothiazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in treating psychiatric disorders, and this compound is explored for similar therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves its interaction with various molecular targets. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may interact with dopamine receptors in the brain, contributing to its potential antipsychotic properties. The exact pathways and molecular targets involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate can be compared with other phenothiazine derivatives, such as chlorpromazine and thioridazine. While all these compounds share a common phenothiazine core, the presence of the pyrido[1,2-a]pyrazine moiety in this compound makes it unique. This structural difference can lead to variations in their biological activities and therapeutic applications. Similar compounds include:
Chlorpromazine: Used as an antipsychotic medication.
Thioridazine: Another antipsychotic with a different side chain structure.
Fluphenazine: Known for its long-acting effects in treating psychiatric disorders.
Propiedades
Número CAS |
33492-20-5 |
|---|---|
Fórmula molecular |
C27H32ClN3O8S |
Peso molecular |
594.1 g/mol |
Nombre IUPAC |
10-[3-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)propyl]-2-chlorophenothiazine;oxalic acid |
InChI |
InChI=1S/C23H28ClN3S.2C2H2O4/c24-18-9-10-23-21(16-18)27(20-7-1-2-8-22(20)28-23)13-5-11-25-14-15-26-12-4-3-6-19(26)17-25;2*3-1(4)2(5)6/h1-2,7-10,16,19H,3-6,11-15,17H2;2*(H,3,4)(H,5,6) |
Clave InChI |
XYRQMMLEWMMHNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCN(CC2C1)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



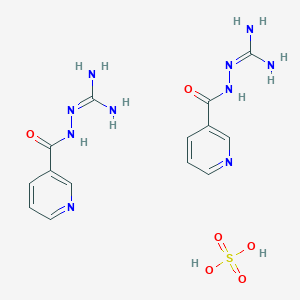
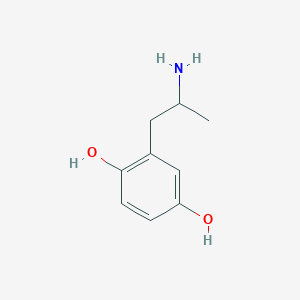
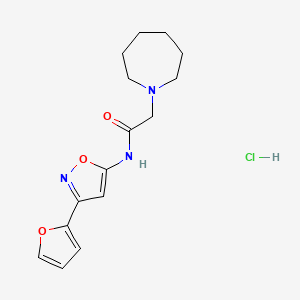
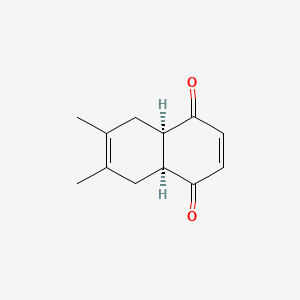

![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)

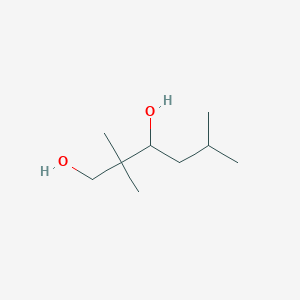
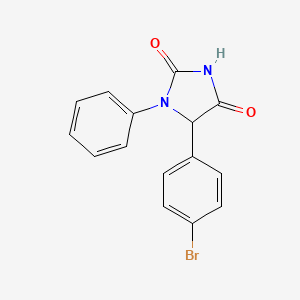

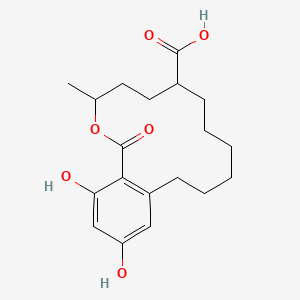
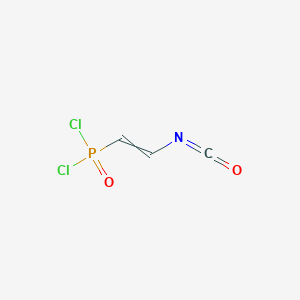
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
